molecular formula C19H17ClN2O2 B11460712 3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11460712
M. Wt: 340.8 g/mol
InChI Key: UPUDBXRNQBJOTH-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It features a quinoline ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The introduction of the chloro and ethoxy groups can be achieved through nucleophilic substitution reactions. For example, 3-chloro-4-ethoxybenzoyl chloride can be reacted with 2-methylquinoline in the presence of a base to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets within cells. The quinoline ring system may intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    2-chloroquinoline-3-carbaldehyde: Shares the quinoline ring system and chloro substituent.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar benzamide structure with different substituents.

Uniqueness: 3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxy group and specific positioning of the chloro and quinoline moieties differentiate it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-17-10-9-14(11-15(17)20)19(23)22-16-6-4-5-13-8-7-12(2)21-18(13)16/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

UPUDBXRNQBJOTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)Cl

Origin of Product

United States

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